2,4-dichloro-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

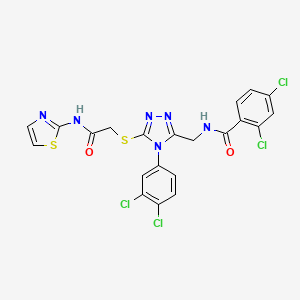

This compound features a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4 and a thioether-linked ethyl group bearing a thiazol-2-ylamino moiety at position 3. The benzamide moiety at the N-terminus is further substituted with 2,4-dichloro groups. The structural complexity combines heterocyclic, aromatic, and sulfur-containing functionalities, which are common in bioactive molecules targeting enzymes or receptors via hydrogen bonding, hydrophobic interactions, and π-stacking . Such compounds are frequently explored for antimicrobial, antifungal, or anticancer activities due to the triazole and thiazole pharmacophores .

Properties

IUPAC Name |

2,4-dichloro-N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl4N6O2S2/c22-11-1-3-13(15(24)7-11)19(33)27-9-17-29-30-21(31(17)12-2-4-14(23)16(25)8-12)35-10-18(32)28-20-26-5-6-34-20/h1-8H,9-10H2,(H,27,33)(H,26,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTCXVWYTJHQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl4N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,4-dichloro-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS Number: 23589-75-5) is a synthetic organic molecule that exhibits a range of biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Molecular Structure

The molecular structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 404.06 g/mol |

| LogP | 3.070 |

| Solubility | Moderate |

| Melting Point | Not available |

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit:

- Anticancer Activity : The compound demonstrates significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma). The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as Bcl-2 and caspase cascades .

- Antimicrobial Properties : The presence of the thiazole moiety contributes to its antimicrobial activity. Studies indicate that derivatives containing this structure exhibit potent antibacterial and antifungal effects against a range of pathogens .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of the compound using various cancer cell lines. The IC50 values (concentration required to inhibit 50% of cell viability) are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 1.98 |

| HCT-116 (Colon Cancer) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

These results indicate that the compound exhibits potent anticancer properties, particularly against lung and colon cancer cell lines.

Antimicrobial Activity

The compound has been tested against several bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

| Candida albicans | 20 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Studies

- Anticancer Research : A study conducted by Evren et al. (2019) highlighted the effectiveness of similar thiazole-containing compounds against A549 and NIH/3T3 cell lines. The research indicated that structural modifications could enhance cytotoxicity, emphasizing the importance of substituent groups on phenyl rings for activity enhancement .

- Antimicrobial Applications : Research published in Acta Chemica Scandinavica demonstrated that triazole derivatives exhibited significant antifungal activity, making them suitable candidates for treating fungal infections . This aligns with the observed effects of our compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares the target compound with structurally related analogs, focusing on core heterocycles, substituents, and reported biological activities.

Detailed Research Findings

Structural and Functional Insights

Impact of Halogenation :

- The 3,4-dichlorophenyl and 2,4-dichlorobenzamide groups in the target compound likely enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in analogs like 477313-78-3 . Chlorine atoms act as electron-withdrawing groups, stabilizing charge-transfer interactions .

Role of Thioether Linkage: The thioethyl-thiazolylamino moiety introduces conformational flexibility and sulfur-mediated interactions (e.g., hydrogen bonding with cysteine residues).

Triazole vs. Thiadiazole Cores :

- 1,2,4-Triazoles (target compound) are more resistant to hydrolysis than 1,3,4-thiadiazoles (e.g., 477313-78-3) due to reduced ring strain. However, thiadiazoles often show stronger antifungal activity due to their planar structure and enhanced π-stacking .

Tautomerism and Bioactivity: Triazole-thione tautomers (e.g., compounds 7–9 in ) exhibit dual hydrogen-bond donor/acceptor properties, critical for binding to enzymes like cytochrome P450 or fungal lanosterol demethylase . The target compound’s thioether group may suppress tautomerism, favoring a single bioactive conformation.

Preparation Methods

Hydrazine-Formamide Cyclocondensation

The reaction of hydrazine with formamide under controlled conditions yields 1,2,4-triazole derivatives. As per the process detailed in, slow addition of aqueous hydrazine to preheated formamide (160–180°C) at atmospheric pressure minimizes side reactions (e.g., 4-amino-1,2,4-triazole formation). A molar ratio of ≥4:1 formamide to hydrazine ensures 92–98% yield with 94–98% purity. Excess formamide acts as both reactant and solvent, while ammonia and water are removed via distillation.

Mechanistic Insight :

The reaction proceeds through intermediates such as monoformylhydrazine and diformylhydrazine. By maintaining low hydrazine concentrations during slow addition, self-condensation pathways are suppressed, favoring triazole formation.

Functionalization with 3,4-Dichlorophenyl Group

Post-triazole synthesis, the 3,4-dichlorophenyl substituent is introduced at N4 via nucleophilic aromatic substitution. Using 3,4-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves regioselective arylation. Alternatively, Ullmann coupling with CuI and a diamine ligand facilitates C-N bond formation.

Thioether Linkage Installation

The 5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio) side chain is constructed through sequential steps:

Thiazole Ring Synthesis

Thiazol-2-amine is prepared via Hantzsch thiazole synthesis: reaction of thiourea with α-bromoacetophenone in ethanol under reflux (12 h, 80°C). The product is isolated in 75–85% yield after recrystallization from ethyl acetate.

Thioether Bond Formation

A two-step protocol connects the thiazole to the triazole:

- Mercaptoethyl Intermediate : Reaction of 2-chloroacetamide with sodium hydrosulfide (NaSH) in DMF yields 2-mercaptoacetamide.

- Coupling to Triazole : The triazole core (5-position) undergoes nucleophilic substitution with 2-mercaptoacetamide using K₂CO₃ in DMF (60°C, 6 h).

Benzamide Group Introduction

The 2,4-dichlorobenzamide moiety is appended via amide coupling:

Activation of Carboxylic Acid

2,4-Dichlorobenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Alternatively, coupling agents like HATU or EDCI facilitate direct amidation.

Amidation Reaction

The triazole-bound methylamine group reacts with 2,4-dichlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base (0°C to RT, 12 h). Post-reaction, the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:3).

Final Assembly and Purification

The convergent synthesis involves coupling the triazole-thioether intermediate with the benzamide group. Key considerations include:

- Microwave-Assisted Synthesis : As demonstrated in, microwave irradiation (120–150°C, 5–10 min) accelerates coupling steps, reducing reaction times from hours to minutes.

- Purification : Final purification employs recrystallization from methyl ethyl ketone or ethyl acetate to achieve >99% purity.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

- ¹H NMR :

- IR : C=O stretch at 1699 cm⁻¹, C=S at 1266 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 371 (M⁺).

Challenges and Optimization

- Regioselectivity : Competing pathways during triazole formation are mitigated by excess formamide and controlled hydrazine addition.

- Steric Hindrance : Bulky substituents on the triazole necessitate polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Byproduct Formation : Column chromatography and recrystallization are essential to remove impurities like 4-amino-1,2,4-triazole.

Q & A

Basic: What is the recommended synthetic route for this compound, and what critical steps ensure successful synthesis?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazole core. Key steps include:

- Thiazole Ring Formation : React thiourea with α-haloketones under acidic/basic conditions to generate the thiazole moiety .

- Thioether Linkage : Couple the thiazole-ethylamino intermediate with the triazole-thiol group using a nucleophilic substitution reaction, often requiring bases like triethylamine .

- Final Amidation : React the intermediate with 2,4-dichlorobenzoyl chloride in anhydrous DMF or acetonitrile .

Critical Controls : Monitor reaction progress via TLC/HPLC at each stage , and purify intermediates via recrystallization or column chromatography .

Basic: Which spectroscopic techniques are essential for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and connectivity, particularly for the dichlorophenyl and thiazole groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying the oxoethyl-thio linkage .

- FT-IR : Identifies carbonyl (C=O) and thioether (C-S) functional groups .

Basic: How should researchers design preliminary biological activity assays?

- Cancer Cell Line Screening : Use panels like the NCI-60 to evaluate cytotoxicity, focusing on melanoma and breast cancer due to structural analogs showing selectivity .

- Enzyme Inhibition Assays : Target kinases or proteases linked to cancer pathways (e.g., EGFR, VEGFR) using fluorescence-based or colorimetric methods .

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to validate assay conditions .

Advanced: How can reaction yields be optimized for the thioether coupling step?

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus dioxane; DMF often enhances nucleophilicity of thiol groups .

- Catalyst Screening : Evaluate bases like triethylamine or DBU to deprotonate thiols, improving reaction kinetics .

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

- Dynamic NMR : Resolve tautomerism or rotational isomers in thioether or triazole groups by variable-temperature NMR .

- 2D Techniques (HSQC, HMBC) : Clarify ambiguous NOESY/ROESY correlations, especially in crowded aromatic regions .

- Comparative Analysis : Cross-reference with analogs (e.g., 4-(4-chlorophenyl)-N-benzylidene-thiazol-2-amine derivatives) to validate assignments .

Advanced: What strategies mitigate low reproducibility in biological activity across studies?

- Standardized Assay Conditions : Use consistent cell passage numbers, serum concentrations, and incubation times .

- Metabolic Stability Testing : Pre-screen compounds for susceptibility to cytochrome P450 enzymes to rule out false negatives .

- Statistical Validation : Employ triplicate runs with ANOVA to assess significance of IC₅₀ variations .

Advanced: How to evaluate the compound’s stability under physiological conditions?

- pH-Dependent Degradation : Incubate in buffers (pH 2–9) and analyze via HPLC for decomposition products .

- Plasma Stability Assays : Test in human plasma at 37°C; monitor parent compound depletion over 24 hours .

- Light/Thermal Stress Testing : Expose to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) .

Advanced: What computational methods support structure-activity relationship (SAR) analysis?

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase domain) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Advanced: How to address solubility challenges in in vitro assays?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% final concentration) to avoid cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PLGA or liposomes to enhance aqueous dispersion .

- pH Adjustment : Solubilize in mildly acidic buffers (pH 5–6) if the compound contains basic amines .

Advanced: What are key considerations for scaling up synthesis without compromising purity?

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., thiazole formation) to improve heat dissipation .

- Crystallization Engineering : Optimize anti-solvent addition rates and cooling profiles to control crystal size/distribution .

- In-Line Analytics : Use PAT tools (e.g., FTIR probes) for real-time monitoring of critical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.